2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine -

2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine

Catalog Number: EVT-4194170
CAS Number:
Molecular Formula: C21H25N5O
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

    Compound Description: SCH 66712 is a potent mechanism-based inactivator of human cytochrome P450 2D6. It displays type I binding spectra with a Ks of 0.39 ± 0.10 μM. Research indicates a partition ratio of ~3, signifying potent inactivation that exogenous nucleophiles cannot prevent []. Metabolites of SCH 66712 identified through mass spectrometry suggest that the phenyl group on the imidazole ring is oxidized by CYP2D6, potentially leading to methylene quinone formation [].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a clinically relevant Phosphodiesterase (PDE) 2A inhibitor []. It serves as a structural starting point for a novel series of PDE2A inhibitors based on a pyrazolo[1,5-a]pyrimidine scaffold [].

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: This compound, designated as 20 in the source [], is a novel PDE2A inhibitor that emerged from the development of a new series based on a pyrazolo[1,5-a]pyrimidine core. It demonstrates robust in vivo activity by increasing 3',5'-cyclic guanosine monophosphate (cGMP) levels in rat brains after oral administration []. Furthermore, compound 20 effectively mitigated MK-801-induced episodic memory deficits in a passive avoidance task using rats [], suggesting potential therapeutic benefits for cognitive enhancement.

    Compound Description: CJ-12,918 is an imidazole-based 5-lipoxygenase (5-LO) inhibitor []. Though potent in preclinical studies, CJ-12,918 showed extensive in vivo metabolism, low systemic exposure, and led to cataract formation in rats [].

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

    Compound Description: CJ-13,454 is a derivative of CJ-12,918 designed to improve metabolic stability and reduce lipophilicity []. This modification successfully reduced lipophilicity, enhanced metabolic stability, and resulted in a better toxicological profile compared to CJ-12,918 [].

(rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol (H23)

    Compound Description: H23 represents a novel class of yeast glycogen synthase 2 (yGsy2p) inhibitors [, ]. X-ray crystallography and kinetic data indicate that H23 binds within the UDP-glucose binding pocket of yGsy2p [, ].

4-(4-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrogallol

    Compound Description: This substituted pyrazole analog, derived from structural modifications of H23, demonstrates a 300-fold increase in potency against human GS compared to H23 [, ].

    Relevance: Though structurally distinct from 2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine, this pyrazole derivative is relevant because it represents a significant advancement in the development of potent human GS inhibitors [, ].

Properties

Product Name

2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine

IUPAC Name

2-methoxy-5-[5-phenyl-3-(3-pyrrolidin-1-ylpropyl)imidazol-4-yl]pyrimidine

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C21H25N5O/c1-27-21-22-14-18(15-23-21)20-19(17-8-3-2-4-9-17)24-16-26(20)13-7-12-25-10-5-6-11-25/h2-4,8-9,14-16H,5-7,10-13H2,1H3

InChI Key

NKMCDCVBKOPSNO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)C2=C(N=CN2CCCN3CCCC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.